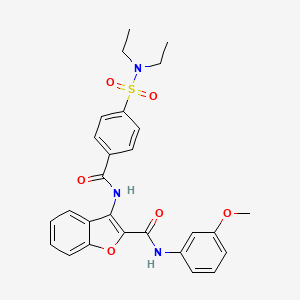![molecular formula C20H12ClN3 B2401819 6-(4-氯苯基)苯并咪唑[1,2-c]喹唑啉 CAS No. 105997-06-6](/img/structure/B2401819.png)
6-(4-氯苯基)苯并咪唑[1,2-c]喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of benzimidazoquinazolines This compound is characterized by the presence of a benzimidazole ring fused with a quinazoline ring, and a 4-chlorophenyl group attached to the sixth position of the benzimidazole ring
科学研究应用
作用机制
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular lipids, proteins, and DNA in bacteria, which results in cell death .
生化分析
Biochemical Properties
It is known that quinazoline derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific substitutions on the quinazoline ring .
Cellular Effects
The cellular effects of 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline are also not completely known. It has been reported that quinazoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline at different dosages in animal models have not been reported. It is known that the effects of quinazoline derivatives can vary with dosage, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Quinazoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-bromophenyl)-1H-imidazole with different substituents such as -Me, -OMe, and -F at the para position of the aryl ring at C4 and C5 positions of imidazole . Another approach includes the regioselective C–C bond cleavage/amination of isatins with o-phenylenediamines .
Industrial Production Methods
Industrial production methods for 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole or quinazoline rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups at the 4-chlorophenyl position.
相似化合物的比较
6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline can be compared with other similar compounds, such as:
6-Phenyl-benzimidazo[1,2-c]quinazoline: This compound has shown potent inhibitory activity with no significant cytotoxicity.
6-Propylbenzo[4,5]imidazo[1,2-c]quinazoline: Exhibits potent activity against Mycobacterium tuberculosis.
2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline: Also effective against Mycobacterium tuberculosis.
The uniqueness of 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
6-(4-chlorophenyl)benzimidazolo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3/c21-14-11-9-13(10-12-14)19-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)24(19)20/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWUKOKYYDOJSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)

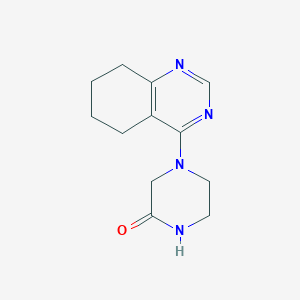
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
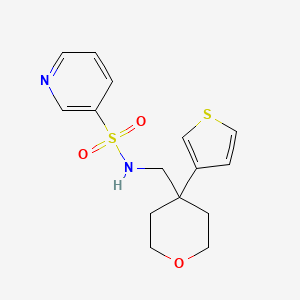
![N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2401742.png)
![Ethyl 4-[({[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B2401743.png)
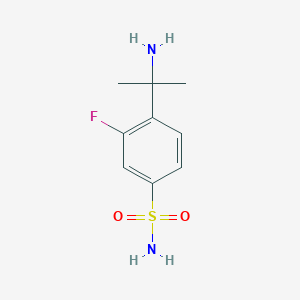
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
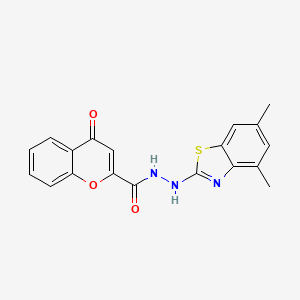
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)
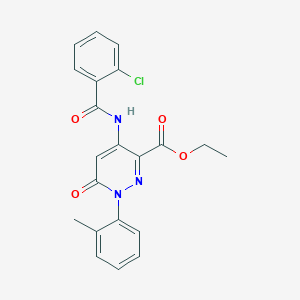
![3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)
